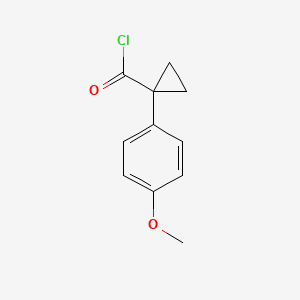

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

概要

説明

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, also known as MPPCC, is a chemical compound that has become increasingly important in scientific research in recent years. It has a molecular formula of C11H11ClO2 and a molecular weight of 210.65 g/mol .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is represented by the linear formula C11H11ClO2 .科学的研究の応用

Environmental Estrogenic Activity

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. It undergoes metabolism to produce an active estrogenic form, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This compound's impact on fertility, pregnancy, and development, as well as altered social behavior in adult males exposed prenatally, highlights the importance of understanding the implications of structurally similar compounds in environmental health and safety (Cummings, 1997).

Thermal Degradation of Polyvinyl Chloride (PVC)

The study of thermal dehydrochlorination of PVC begins with structural defects formed during polymerization, such as internal allylic chloride and tertiary chloride. This process is pertinent to compounds like 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride due to the involvement of chloride and hydrocarbon structures. The study of such reactions offers insights into the degradation mechanisms and potential stabilizing methods for materials (Starnes, 2002).

Synthesis of Macrocyclic Natural Products

Lawesson's reagent, noted for its applications in the total synthesis of macrocyclic natural products, indicates the potential utility of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in synthesizing complex organic molecules. Such compounds exhibit regioselectivity, chemoselectivity, and high yield, underlining the importance of structurally related compounds in pharmaceutical and synthetic organic chemistry (Larik et al., 2017).

Oxyfunctionalization in Drug Development

The increasing use of three-membered rings in drug development, including cyclopropane derivatives, indicates the relevance of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in this field. Oxidation of methylene groups adjacent to cyclopropane, as a direct approach towards carbonylcyclopropanes, underscores the importance of such compounds in streamlining synthesis processes and enhancing atom economy (Sedenkova et al., 2018).

特性

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWBPMSOJAJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640618 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride | |

CAS RN |

16728-02-2 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)

![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)

![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)

![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)